molecular formula C20H32N2O3 B14753224 5-sec-Butyl-1,3-dicyclohexylbarbituric acid CAS No. 745-31-3

5-sec-Butyl-1,3-dicyclohexylbarbituric acid

Cat. No.: B14753224
CAS No.: 745-31-3
M. Wt: 348.5 g/mol
InChI Key: GUIGEQUDNHREDY-UHFFFAOYSA-N
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Description

5-sec-Butyl-1,3-dicyclohexylbarbituric acid is a barbiturate derivative known for its unique chemical structure and propertiesBarbiturates have historically been used for their sedative and hypnotic properties, although their use has declined due to the development of safer alternatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-sec-Butyl-1,3-dicyclohexylbarbituric acid typically involves the condensation of urea with malonic acid derivatives, followed by alkylation and cyclization reactions. The specific synthetic route may vary, but a common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-sec-Butyl-1,3-dicyclohexylbarbituric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-sec-Butyl-1,3-dicyclohexylbarbituric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-sec-Butyl-1,3-dicyclohexylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a GABA modulator, enhancing the effects of GABA by prolonging the duration of chloride channel opening. This leads to hyperpolarization of neurons and a decrease in neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-sec-Butyl-1,3-dicyclohexylbarbituric acid is unique due to its specific substituents, which confer distinct chemical and pharmacological properties. Its sec-butyl and dicyclohexyl groups differentiate it from other barbiturates, potentially leading to unique interactions with biological targets .

Properties

CAS No.

745-31-3

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

5-butan-2-yl-1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H32N2O3/c1-3-14(2)17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h14-17H,3-13H2,1-2H3

InChI Key

GUIGEQUDNHREDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3

Origin of Product

United States

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